molecular formula C18H19NO5 B2837808 Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate CAS No. 339105-08-7

Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate

Cat. No.: B2837808
CAS No.: 339105-08-7
M. Wt: 329.352
InChI Key: ZUMJBJQMTDCJSV-UHFFFAOYSA-N
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Description

Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate is an organic compound that features a complex aromatic structure It is characterized by the presence of a methyl ester group, a nitro group, and a tert-butylphenoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 4-hydroxybenzoate to introduce the nitro group. This is followed by the etherification of the resulting nitro compound with 4-tert-butylphenol under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation: The tert-butyl group can be oxidized under strong oxidative conditions to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Methyl 4-(4-tert-butylphenoxy)-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the tert-butyl group.

Scientific Research Applications

Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tert-butylphenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 2-(4-tert-butylphenoxy)acetate: Similar in structure but lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

    4-tert-Butylphenyl glycidyl ether: Contains a glycidyl ether group instead of the nitrobenzoate structure, leading to different applications and reactivity.

    Methyl 4-tert-butylbenzoate: Lacks the nitro and phenoxy groups, making it less complex and with different chemical properties.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-18(2,3)13-6-8-14(9-7-13)24-16-10-5-12(17(20)23-4)11-15(16)19(21)22/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMJBJQMTDCJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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